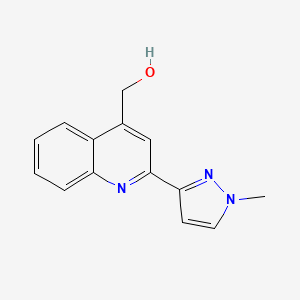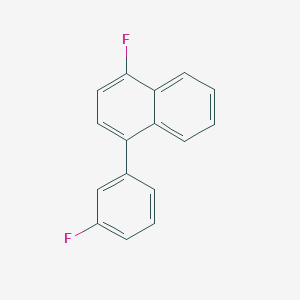
1-Fluoro-4-(3-fluorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(3-fluorophenyl)naphthalene is an organofluorine compound with the molecular formula C16H10F2 It is a derivative of naphthalene, characterized by the presence of two fluorine atoms attached to the aromatic rings
Preparation Methods
The synthesis of 1-Fluoro-4-(3-fluorophenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction parameters, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
1-Fluoro-4-(3-fluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
1-Fluoro-4-(3-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of fluorinated organic molecules and their interactions with biological systems. Fluorine atoms can influence the binding affinity and selectivity of molecules for biological targets.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for the synthesis of fluorinated drugs.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like increased chemical resistance and reduced surface energy.
Mechanism of Action
The mechanism by which 1-Fluoro-4-(3-fluorophenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the fluorine atoms can affect the binding interactions with molecular targets, such as enzymes or receptors. The exact pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
1-Fluoro-4-(3-fluorophenyl)naphthalene can be compared to other fluorinated naphthalene derivatives, such as:
1-Fluoronaphthalene: A simpler compound with a single fluorine atom attached to the naphthalene ring.
1-Chloronaphthalene: A chlorinated analogue of naphthalene. While it shares some chemical properties with fluorinated derivatives, the presence of chlorine can lead to different reactivity and applications.
1-Bromonaphthalene: Another halogenated naphthalene derivative. Bromine atoms are larger and more polarizable than fluorine atoms, which can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to other halogenated naphthalenes.
Properties
CAS No. |
1214330-15-0 |
|---|---|
Molecular Formula |
C16H10F2 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-fluoro-4-(3-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-12-5-3-4-11(10-12)13-8-9-16(18)15-7-2-1-6-14(13)15/h1-10H |
InChI Key |
SUWCCTSJAXMXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



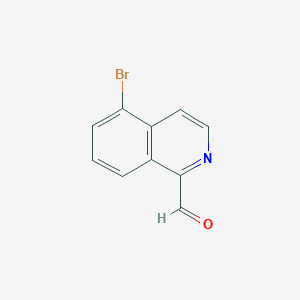

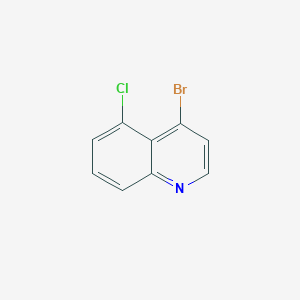
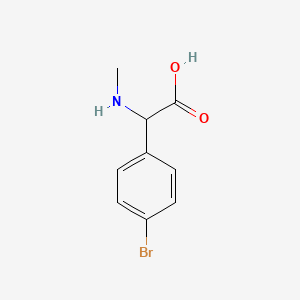


![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)


![3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11870972.png)

